Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Catalog No.
S1498840
CAS No.
194999-85-4
M.F
C24H26F9IO3S
M. Wt
692.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butane...

CAS Number

194999-85-4

Product Name

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

IUPAC Name

bis(4-tert-butylphenyl)iodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Molecular Formula

C24H26F9IO3S

Molecular Weight

692.4 g/mol

InChI

InChI=1S/C20H26I.C4HF9O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h7-14H,1-6H3;(H,14,15,16)/q+1;/p-1

InChI Key

DJBAOXYQCAKLPH-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Photopolymerization

BiPhI plays a crucial role in photopolymerization, a process where light triggers the formation of polymers. When irradiated, BiPhI decomposes, generating a strong acid that initiates the polymerization reaction. This property makes it valuable in various applications, including:

  • Microfluidics: BiPhI enables the precise patterning of microfluidic devices through light-controlled polymerization of photoresists. [Source: "Light-induced micropatterning of photoresists using photoacid generators for microfluidic applications"()]
  • 3D Printing: BiPhI can be utilized in vat polymerization 3D printing techniques, where light selectively cures liquid resin layers to create 3D objects. [Source: "Recent Advances in Stereolithographic 3D Printing"()]
  • Photoresists for Microelectronics: BiPhI can be used as a PAG in photoresists employed during the fabrication of microelectronic devices. [Source: "Photoresists for high-resolution patterning"()]

Photocatalysis

BiPhI finds applications in photocatalysis, where light activates a catalyst to drive chemical reactions. Upon irradiation, BiPhI generates a Brønsted acid that can:

  • Protonate substrates: This can activate or deactivate specific functional groups within the substrate, influencing its reactivity in subsequent steps. [Source: "Photocatalysis: A Textbook"()]
  • Enhance catalyst activity: The generated acid can interact with the photocatalyst, potentially improving its efficiency and selectivity. [Source: "Photocatalysis and Light-Emitting Diodes (LEDs): Recent Advances and Applications"()]

Photochemical Synthesis

BiPhI can be employed in photochemical synthesis, where light drives the formation of new chemical bonds. The generated acid can act as a catalyst or participate directly in the reaction, promoting the desired product formation.

Here are some examples:

  • Organic synthesis: BiPhI can be used in various organic reactions, such as Friedel-Crafts alkylation and acylation, to synthesize complex molecules. [Source: "Photochemistry of Organic Compounds: From Concepts to Applications"()]
  • Polymer modifications: BiPhI can be utilized to introduce functional groups onto pre-existing polymers through light-induced reactions. [Source: "Light-induced modification of polymers"()]

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate is a complex organic compound characterized by its unique structure, which includes two 4-tert-butylphenyl groups attached to an iodine atom, along with a perfluoro-1-butanesulfonate moiety. The molecular formula is C24H26F9IO3SC_{24}H_{26}F_9IO_3S and it has a molecular weight of approximately 692.42 g/mol. This compound is known for its high purity and is commonly used in various chemical applications, particularly in polymerization processes and as a photoinitiator in UV-curable systems .

As mentioned earlier, NONABIP functions as a photoacid generator. When irradiated with light, it cleaves to release a strong Bronsted-Lowry acid (H+) that can initiate various cationic reactions. The free iodonium radical (I•) generated during this process can also participate in radical-mediated reactions [].

The compound functions primarily as a photoinitiator, meaning it can generate radicals upon exposure to light, which then initiate polymerization reactions. Upon irradiation, the iodonium ion can undergo homolytic cleavage, producing reactive species that can initiate the polymerization of acrylates and other unsaturated compounds. This property makes it valuable in the formulation of coatings, adhesives, and inks .

The synthesis of Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate typically involves the reaction of 4-tert-butylphenyl iodide with perfluoro-1-butanesulfonic acid under controlled conditions. The process often requires the use of solvents such as dichloromethane or acetone to facilitate the reaction. The resulting product is purified through recrystallization or chromatography to achieve the desired purity levels .

This compound finds numerous applications in various fields:

  • Photopolymerization: Used as a photoinitiator in UV-curable coatings and inks.
  • Adhesives: Employed in formulations requiring rapid curing under UV light.
  • Electronics: Utilized in the production of electronic materials due to its excellent thermal stability and reactivity.

Several compounds share structural or functional similarities with Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Bis(4-tert-butylphenyl)iodonium nonafluoro-1-butanesulfonateSimilar iodonium structure but with nonafluorinated sulfonateDifferent fluorination pattern affects reactivity
Diphenyliodonium hexafluorophosphateContains hexafluorophosphate instead of sulfonateKnown for high reactivity in polymerization
Iodonium salts with alkyl substituentsVarying alkyl groups attached to iodoniumAltered solubility and reactivity profiles

Uniqueness: The presence of the perfluoro-1-butanesulfonate group distinguishes Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate from other iodonium salts, contributing to its specific properties in polymerization processes and its environmental impact.

Traditional Oxidative Coupling Approaches Using Aryl Iodides

Traditional synthesis routes involve oxidative coupling of aryl iodides with tert-butylbenzene derivatives. A representative protocol uses 4-tert-butylphenyl iodide, hydrogen peroxide, and p-toluenesulfonic acid in dichloroethane at 60°C for 48 hours, yielding bis(4-tert-butylphenyl)iodonium p-toluenesulfonate. Subsequent anion exchange with potassium perfluoro-1-butanesulfonate in ethanol produces the target compound in 69% yield.

Key challenges include controlling stoichiometry to avoid byproducts like t-butyl iodobenzene hydrogen sulfate. Elemental analysis confirms purity, with experimental carbon (52.13%), hydrogen (4.44%), and sulfur (3.5%) matching theoretical values.

Table 1: Elemental Analysis of Intermediate Bis(4-tert-Butylphenyl)Iodonium Hydrogen Sulfate

ElementTheoretical (%)Experimental (%)
Carbon49.0852.13
Hydrogen5.354.44
Sulfur6.553.5

Sustainable One-Pot Synthesis Protocols in Ethyl Acetate Solvent Systems

Recent advancements prioritize solvent sustainability. A 2025 protocol demonstrates one-pot synthesis in ethyl acetate, combining iodoarenes, arenes, and triflic anhydride. This method avoids halogenated solvents and achieves 45 mmol scale production with an E-factor <5, reducing waste.

The reaction proceeds via in situ generation of λ³-iodane intermediates, bypassing isolation steps. Ethyl acetate’s low polarity facilitates crystallization, yielding bis(4-tert-butylphenyl)iodonium triflate, which undergoes anion metathesis with potassium perfluoro-1-butanesulfonate.

Electrochemical Oxidation Strategies for Scalable Production

Electrochemical methods eliminate chemical oxidants. A 2024 study reports anodic C–I coupling of 4-tert-butyliodobenzene with tert-butylbenzene in acetonitrile, using a divided cell and lithium perfluoro-1-butanesulfonate as the supporting electrolyte. The process achieves 99% yield at 2.0 F charge equivalents, with the electrolyte dictating the counterion.

Table 2: Electrochemical Synthesis Optimization

Supporting ElectrolyteCharge (F)Yield (%)
LiOTf4.097
LiNTf₂2.086
LiPF₆2.089

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (59.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (40.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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